(Ser(Ac)3)-Ghrelin (mouse, rat)

GHSR agonism structure-activity relationship calcium mobilization

Specifically select (Ser(Ac)3)-Ghrelin (mouse, rat) as the minimal acylation control for ghrelin receptor studies. Its defined acetyl modification at Ser3 and low GHSR1a potency (EC₅₀ 2,000 nM) make it the validated intermediate between the fully active n-octanoyl ghrelin and inactive des-acyl ghrelin. This position is critical for dissecting acyl-dependent signaling bias, mapping hydrophobicity contributions to receptor activation, and serving as a specificity standard in acyl-sensitive immunoassays—applications where substitution by the high-potency native agonist or non-acylated forms would compromise experimental integrity.

Molecular Formula C141H233N45O42
Molecular Weight 3230.6 g/mol
Cat. No. B15597737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Ser(Ac)3)-Ghrelin (mouse, rat)
Molecular FormulaC141H233N45O42
Molecular Weight3230.6 g/mol
Structural Identifiers
InChIInChI=1S/C141H233N45O42/c1-74(2)63-94(125(212)174-92(43-49-109(151)194)136(223)183-59-23-38-104(183)134(221)175-93(139(226)227)35-22-58-158-141(154)155)176-119(206)82(30-12-17-53-143)163-114(201)77(6)161-132(219)102-36-25-61-185(102)138(225)105-39-26-62-186(105)135(222)91(33-15-20-56-146)173-118(205)84(32-14-19-55-145)168-130(217)99(70-188)180-124(211)89(44-50-111(196)197)170-116(203)83(31-13-18-54-144)166-117(204)85(34-21-57-157-140(152)153)167-121(208)87(41-47-107(149)192)169-120(207)86(40-46-106(148)191)164-113(200)76(5)160-115(202)81(29-11-16-52-142)165-122(209)88(42-48-108(150)193)171-128(215)97(66-80-68-156-73-159-80)179-123(210)90(45-51-112(198)199)172-133(220)103-37-24-60-184(103)137(224)100(71-189)181-126(213)95(64-75(3)4)177-127(214)96(65-79-27-9-8-10-28-79)178-131(218)101(72-228-78(7)190)182-129(216)98(69-187)162-110(195)67-147/h8-10,27-28,68,73-77,81-105,187-189H,11-26,29-67,69-72,142-147H2,1-7H3,(H2,148,191)(H2,149,192)(H2,150,193)(H2,151,194)(H,156,159)(H,160,202)(H,161,219)(H,162,195)(H,163,201)(H,164,200)(H,165,209)(H,166,204)(H,167,208)(H,168,217)(H,169,207)(H,170,203)(H,171,215)(H,172,220)(H,173,205)(H,174,212)(H,175,221)(H,176,206)(H,177,214)(H,178,218)(H,179,210)(H,180,211)(H,181,213)(H,182,216)(H,196,197)(H,198,199)(H,226,227)(H4,152,153,157)(H4,154,155,158)/t76-,77?,81-,82?,83-,84-,85-,86-,87-,88-,89-,90-,91-,92?,93?,94?,95?,96?,97-,98?,99-,100?,101?,102?,103?,104?,105-/m0/s1
InChIKeyPVUQFWJPNDEXQR-QCEKRBTFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Ser(Ac)3)-Ghrelin (mouse, rat): Acetylated Ghrelin Peptide for GHSR Signaling Research


(Ser(Ac)3)-Ghrelin (mouse, rat) is a synthetic 28-amino acid peptide corresponding to the rodent ghrelin sequence, with an acetyl group esterified to the serine residue at position 3 [1]. This compound represents a specific post-translational variant of the endogenous hormone ghrelin, which is natively acylated with an n-octanoyl group at Ser3 to activate the growth hormone secretagogue receptor (GHSR) [1]. The acetylated form serves as a critical tool for investigating the structure-activity relationship of ghrelin acylation and the functional consequences of distinct Ser3 modifications.

Why (Ser(Ac)3)-Ghrelin (mouse, rat) Cannot Be Substituted with Other Ghrelin Forms


Ghrelin's biological activity is strictly dependent on the precise chemical nature of the acyl group attached to Ser3. While the native n-octanoyl modification is required for high-potency activation of GHSR1a [1], alternative acylations—including acetyl, decanoyl, or the complete absence of acylation (des-acyl ghrelin)—yield peptides with profoundly different pharmacological profiles. Substituting (Ser(Ac)3)-Ghrelin with n-octanoyl ghrelin would introduce full agonism and confound experiments designed to probe acyl-dependent signaling, whereas using des-acyl ghrelin would eliminate GHSR-mediated activity entirely. The acetylated form occupies a unique intermediate position, enabling precise dissection of acylation requirements without the confounding high potency of the native ligand.

(Ser(Ac)3)-Ghrelin (mouse, rat): Quantitative Differentiation from Ghrelin Analogs


GHSR Activation Potency: Acetylated Ghrelin vs. n-Octanoyl Ghrelin

Acetylated ghrelin exhibits markedly reduced potency at the human GHSR compared to the native n-octanoyl ghrelin. In HEK-293 cells transfected with human GHSR, acetylated ghrelin displays an EC50 of 2,000 nM in an aequorin bioluminescence assay, whereas n-octanoyl ghrelin achieves an EC50 of approximately 0.2 nM under comparable conditions [1]. This represents a ~10,000-fold difference in potency, highlighting the critical role of the acyl chain length and hydrophobicity for receptor activation.

GHSR agonism structure-activity relationship calcium mobilization

Intermediate Potency Between n-Octanoyl and Des-Acyl Ghrelin

(Ser(Ac)3)-Ghrelin exhibits an intermediate potency profile when compared to both the fully active n-octanoyl ghrelin and the largely inactive des-acyl ghrelin. While n-octanoyl ghrelin is a potent full agonist (EC50 ~0.2 nM), des-acyl ghrelin displays negligible GHSR activation even at high concentrations (EC50 >10,000 nM; IC50 >10,000 nM) [1][2]. Acetylated ghrelin, with an EC50 of 2,000 nM, falls between these extremes, providing a graded acylation-dependent activity scale.

GHSR partial agonism acylation gradient des-acyl ghrelin

Acyl Chain Length Dictates Functional Selectivity and In Vivo Efficacy

The type of acyl modification on Ser3 determines not only potency but also the qualitative biological outcomes of ghrelin signaling. Studies in rodents demonstrate that n-octanoyl ghrelin robustly stimulates food intake and adiposity, whereas other acyl forms (e.g., decanoyl) exhibit distinct or attenuated metabolic effects [1]. Acetylated ghrelin, with its short C2 acyl chain, represents an extreme departure from the native C8 modification and is predicted to engage GHSR with altered conformational dynamics, potentially leading to biased signaling or differential desensitization profiles. While direct head-to-head in vivo data for acetylated ghrelin are limited, the class-level principle—that acylation type governs functional outcome—is firmly established [1].

acylation type functional selectivity energy homeostasis

Structural Determinant: Acetyl vs. Octanoyl Modification at Ser3

The sole structural difference between (Ser(Ac)3)-Ghrelin and native n-octanoyl ghrelin is the replacement of the eight-carbon octanoyl chain with a two-carbon acetyl group at the Ser3 hydroxyl [1]. This minimal chemical alteration—a reduction in acyl chain length from C8 to C2—results in a >10,000-fold loss in GHSR activation potency, underscoring the exquisite sensitivity of the ghrelin receptor to the hydrophobic character of the acyl modification. The acetyl group preserves the ester linkage but eliminates the extensive hydrophobic interactions that the octanoyl chain makes with the receptor's transmembrane core.

post-translational modification acylation peptide chemistry

Optimal Use Cases for (Ser(Ac)3)-Ghrelin (mouse, rat) Based on Differential Evidence


Negative Control for GHSR Activation Assays

In calcium mobilization, IP accumulation, or reporter gene assays for GHSR, (Ser(Ac)3)-Ghrelin serves as a low-potency control to define the baseline signal and confirm that observed responses are acyl-dependent. Its EC50 of 2,000 nM ensures that any significant activity at lower concentrations (e.g., ≤100 nM) can be confidently attributed to the test compound rather than background GHSR activation. This is particularly valuable when screening novel GHSR agonists or assessing constitutive receptor activity.

Structure-Activity Relationship Studies of Ghrelin Acylation

Researchers investigating the molecular determinants of ghrelin receptor recognition can use (Ser(Ac)3)-Ghrelin as the minimal acylation variant. By comparing its activity (EC50 2,000 nM) with that of n-octanoyl ghrelin (EC50 ~0.2 nM) and decanoyl ghrelin [1], scientists can systematically map the contribution of acyl chain length and hydrophobicity to receptor binding, activation kinetics, and downstream signaling bias [2].

Probing Acyl-Dependent vs. Acyl-Independent Ghrelin Signaling

Emerging evidence suggests that des-acyl ghrelin may exert biological effects through GHSR-independent pathways or by modulating GHSR constitutive activity. (Ser(Ac)3)-Ghrelin, with its intermediate potency profile, can be employed alongside n-octanoyl and des-acyl ghrelin to dissect which cellular responses require full acylation, which can be partially triggered by minimal acylation, and which are entirely acyl-independent. This is especially relevant in tissues where multiple ghrelin receptor subtypes or non-GHSR binding sites are expressed .

Calibration Standard for Ghrelin Immunoassays

Because (Ser(Ac)3)-Ghrelin carries a defined acetyl modification at Ser3, it can serve as a calibration standard or specificity control in immunoassays designed to distinguish between acylated and non-acylated ghrelin forms. Antibodies raised against the n-octanoyl epitope may exhibit cross-reactivity with acetylated ghrelin; quantifying this cross-reactivity is essential for accurate measurement of endogenous acyl-ghrelin levels in biological samples .

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